4-(Difluoromethoxy)-2-naphthonitrile

Catalog No.
S12331726
CAS No.
M.F
C12H7F2NO
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-2-naphthonitrile

Product Name

4-(Difluoromethoxy)-2-naphthonitrile

IUPAC Name

4-(difluoromethoxy)naphthalene-2-carbonitrile

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H

InChI Key

VFQPYCXYEIIONW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C#N

4-(Difluoromethoxy)-2-naphthonitrile is an organic compound characterized by a naphthalene ring with a difluoromethoxy substituent and a nitrile group. Its molecular formula is C12H7F2NO, and it has a molecular weight of 219.19 g/mol. The presence of the difluoromethoxy group enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

The biological activity of 4-(Difluoromethoxy)-2-naphthonitrile has been explored in various studies. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activities or receptor functions. The difluoromethoxy group may enhance its binding affinity to certain proteins, making it a useful probe in biochemical assays and enzyme interaction studies.

The synthesis of 4-(Difluoromethoxy)-2-naphthonitrile typically involves several steps:

  • Difluoromethylation: A naphthalene derivative is reacted with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
  • Cyanation: The nitrile group is introduced through a reaction with a cyanating agent, which can be achieved via various methods depending on the available starting materials .

4-(Difluoromethoxy)-2-naphthonitrile finds applications in multiple domains:

  • Pharmaceuticals: It serves as a building block for the synthesis of complex organic molecules, particularly in drug development.
  • Materials Science: The compound is utilized in creating advanced materials with specific properties, such as enhanced stability and reactivity.
  • Biochemical Research: It is employed as a probe for studying enzyme interactions and biochemical pathways .

Research into the interaction of 4-(Difluoromethoxy)-2-naphthonitrile with biological molecules has revealed its potential to influence enzymatic activities. The difluoromethoxy group may enhance its interaction with specific enzymes or receptors, leading to significant biological effects. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(Difluoromethoxy)-2-naphthonitrile. Here are some notable examples:

The uniqueness of 4-(Difluoromethoxy)-2-naphthonitrile lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to these similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

219.04957017 g/mol

Monoisotopic Mass

219.04957017 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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